molecular formula C19H21N3S B1231441 1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea

1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea

Cat. No. B1231441
M. Wt: 323.5 g/mol
InChI Key: LEQLIZOPUUBOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,2-dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea is a member of indoles.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Indole Derivatives Synthesis : Rozhkov et al. (1980) explored the Claisen condensation of methyl 3-indolylacetate with various compounds, including a focus on the acylation of the CH2 group and the retention of the carbomethoxy group on the indole ring, leading to the formation of 5-(3-indolyl)pyrimidines (Rozhkov, Smushkevich, & Suvorov, 1980).

  • Thiourea Reactions : Broan and Butler (1992) studied the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, revealing the formation of various compounds and proposing a reaction mechanism based on intermediates and 13C NMR spectroscopy (Broan & Butler, 1992).

  • Pyrazolyloxothiazolidine Derivatives : Hassan et al. (2012) presented the synthesis of pyrazolyloxothiazolidine derivatives from 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas, exploring the reaction with dimethyl acetylenedicarboxylate (Hassan, Ibrahim, El-Sheref, Aly, Bräse, & Brown, 2012).

Pharmacology and Biomedical Research

  • Antimicrobial Activities : Saljooghi et al. (2017) synthesized new thiourea and thiazolidinone derivatives and evaluated their antimicrobial activities against various pathogens, highlighting their potential in drug discovery (Saljooghi, Khabazzadeh, & Khaleghi, 2017).

  • Cytotoxicity Studies : Ruswanto et al. (2015) designed and synthesized novel 1-benzoyl-3-methyl thiourea derivatives, evaluating their cytotoxicity against HeLa cell lines, thereby contributing to cancer research (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).

Material Science and Other Applications

  • Volumetric Properties : Ivanov (2014) investigated the volumetric properties of asymmetrically methyl-N-substituted thioureas in water, providing insights into the physical properties of thiourea derivatives (Ivanov, 2014).

  • Herbicidal Activities : Fu-b (2014) synthesized N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and evaluated its herbicidal activities, indicating potential agricultural applications (Fu-b, 2014).

  • Brønsted Acid Catalysts : Gogoi et al. (2022) explored aryl thioureas as Brønsted acid catalysts for C-C bond-forming reactions, demonstrating their use in organic synthesis and material science (Gogoi, Basumatary, & Bez, 2022).

properties

Product Name

1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

1-benzyl-3-[(1,2-dimethylindol-5-yl)methyl]thiourea

InChI

InChI=1S/C19H21N3S/c1-14-10-17-11-16(8-9-18(17)22(14)2)13-21-19(23)20-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,20,21,23)

InChI Key

LEQLIZOPUUBOQK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3

solubility

1.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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